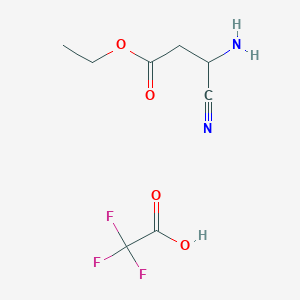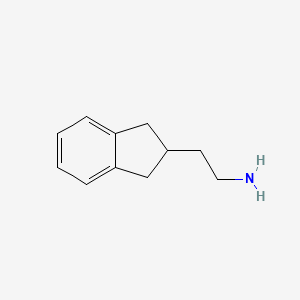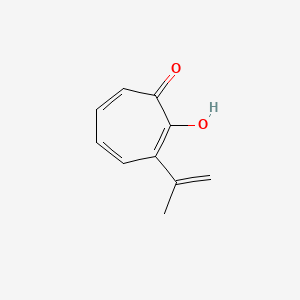
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide” is a chemical compound that has been studied for its potential applications in scientific research . It is characterized by its unique properties and potential for diverse studies.
Synthesis Analysis
The synthesis of this compound has been reported in the literature. It was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .Molecular Structure Analysis
The molecular structure of this compound includes a 9,10-dioxo-9,10-dihydroanthracen-1-yl group and a 2-phenylquinoline-4-carboxamide group . Further analysis of the molecular structure can be conducted using various spectroscopic methods .Chemical Reactions Analysis
This compound possesses an N,O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . The functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide and related compounds involves advanced organic synthesis techniques that provide insights into their chemical properties and potential applications in medicinal chemistry. For example, Al Mamari and Al Sheidi (2020) reported a synthesis method for a similar compound, highlighting the importance of such compounds in possessing an N,O-bidentate directing group suitable for metal-catalyzed C-H bond functionalization reactions (Al Mamari & Al Sheidi, 2020).
Biological Activities
Research has shown that derivatives of anthraquinone, including those structurally related to this compound, exhibit various biological activities. For instance, compounds synthesized from aminoanthraquinones demonstrated antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Zvarich et al., 2014).
Potential Therapeutic Applications
Some derivatives of anthraquinone have been investigated for their potential therapeutic applications, including antitumor, anti-inflammatory, and antimicrobial activities. For example, studies on the antimicrobial actions of new amino-acid derivatives of 9,10-anthraquinone revealed their effectiveness against specific bacterial and fungal strains (Zvarich et al., 2014). Furthermore, derivatives with specific modifications at the carboxylic group have shown improved anti-inflammatory activities, suggesting their utility in developing new therapeutic agents (Sultana et al., 2013).
Mécanisme D'action
Target of Action
It’s known that the compound possesses an n,o-bidentate directing group, which is potentially suitable for metal-catalyzed c-h bond functionalization reactions .
Mode of Action
The compound’s mode of action is primarily through the functionalization of inert nonreactive C-H bonds . This process avoids the use of prefunctionalized reagents or materials, providing rapid access to desired products and synthetic targets . The compound’s N,O-bidentate directing group plays a key role in chelation-assistance, promoting the formation of cyclometallated complexes . The Lewis-basic directing group coordinates the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized .
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N2O3/c33-28-20-12-4-5-13-21(20)29(34)27-22(28)14-8-16-25(27)32-30(35)23-17-26(18-9-2-1-3-10-18)31-24-15-7-6-11-19(23)24/h1-17H,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVWNYVMRHDVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2749885.png)
![N-[3-[[4-Fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B2749888.png)




![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]-N-methylacetamide](/img/structure/B2749896.png)


![3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2749900.png)

![ethyl 3-cyano-2-(2-(phenylsulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2749904.png)
![2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2749905.png)

